Cycloartanol

Descripción general

Descripción

Cycloartanol is a triterpenoid compound that belongs to the sterol class of steroids. It is a significant precursor in the biosynthesis of various plant sterols and is often found in plants. This compound is chemically distinct from the steroids of fungi and animals, which are produced from lanosterol. This compound plays a crucial role in the synthesis of almost all plant steroids, making it an essential component in plant biochemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cycloartanol is synthesized from the triterpenoid squalene. The biosynthesis begins with the cyclization of 2,3-oxidosqualene, catalyzed by the enzyme cycloartenol synthase (CAS1). This reaction forms cycloartenol, which can then be converted to this compound through further enzymatic reactions .

Industrial Production Methods: Industrial production of this compound involves the extraction and purification from plant sources. The stems and leaves of certain plants, such as Coix lacryma-jobi L., are used for extraction. The structural identification of the compound is determined using techniques like ultraviolet spectroscopy, Fourier transform infrared spectroscopy, and nuclear magnetic resonance spectroscopy .

Análisis De Reacciones Químicas

Types of Reactions: Cycloartanol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for the biosynthesis of other sterols and triterpenoids.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenation reactions often use reagents like bromine or chlorine.

Major Products: The major products formed from these reactions include various phytosterols and triterpenoids, which are crucial for plant growth and development .

Aplicaciones Científicas De Investigación

Pharmacological Applications

Anticancer Properties

Cycloartanol has been studied for its anticancer potential. In one study, extracts containing this compound demonstrated significant cytotoxic effects against various cancer cell lines. For instance, a dichloromethane extract from Urceola scheffleri roots showed potent antibacterial activity, with this compound being one of the active constituents . Additionally, molecular docking studies indicated that this compound interacts effectively with DNA gyrase B, suggesting its potential as an anticancer agent .

Immunomodulatory Effects

Research on Glycyrrhiza uralensis, a traditional medicinal plant, revealed that this compound contributes to the immunomodulatory activities of its extracts. The polysaccharides from this plant enhanced the expression of IL-7, a cytokine crucial for T cell proliferation and maturation, indicating that this compound may play a role in modulating immune responses .

Agricultural Applications

Plant Growth Promotion

this compound has been implicated in enhancing plant growth and stress resistance. Studies suggest that it may act as a signaling molecule in plants, promoting adaptations to environmental stresses such as drought and salinity. Its role in phytosterol biosynthesis is crucial as sterols are integral to maintaining cell membrane integrity and fluidity under stress conditions .

Biochemical Research

Biosynthesis Studies

this compound is central to understanding phytosterol biosynthesis in plants. Research indicates that the cyclization of 2,3-oxidosqualene to cycloartenol is a critical step in this pathway. Studies have shown that both cycloartenol and lanosterol pathways exist in plants like Arabidopsis thaliana, contributing to the metabolic diversity of sterols . This knowledge aids in genetic engineering efforts aimed at enhancing phytosterol production.

Table 1: Summary of Biological Activities of this compound

Case Study: Anticancer Activity of this compound

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, extracts from Glycyrrhiza uralensis showed an IC50 value of 50 µg/mL against colon carcinoma cells, indicating a promising avenue for developing natural anticancer therapies .

Mecanismo De Acción

Cycloartanol exerts its effects through its role in the biosynthesis of brassinosteroids, a class of steroid plant hormones. These hormones regulate various developmental processes, including root and shoot growth, vascular differentiation, and seed germination. The biosynthesis pathways of brassinosteroids involve this compound-dependent pathways, where receptor kinase-mediated signal transduction pathways transduce the brassinosteroid signal .

Comparación Con Compuestos Similares

Cycloartanol is unique compared to other similar compounds due to its specific role in plant sterol biosynthesis. Similar compounds include:

Lanosterol: The precursor for steroids in fungi and animals.

Cycloartenol: The immediate precursor to this compound in the biosynthesis pathway.

Phytosterols: Such as campesterol, stigmasterol, and sitosterol, which are derived from this compound

This compound’s uniqueness lies in its specific involvement in the biosynthesis of plant sterols, distinguishing it from lanosterol and other sterols found in fungi and animals.

Actividad Biológica

Cycloartanol is a triterpenoid compound that has garnered interest due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its immunomodulatory effects, cytotoxic properties, and potential therapeutic applications.

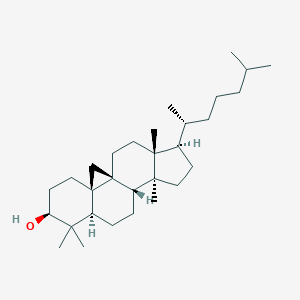

Chemical Structure and Properties

This compound is a cycloartane-type triterpenoid characterized by its complex ring structure. The molecular formula is , and it is known to be a precursor in the biosynthesis of various sterols in plants. The compound has been isolated from several plant species, including Sutherlandia frutescens and Glycyrrhiza uralensis , where it exhibits notable bioactivity.

Immunomodulatory Effects

Research has indicated that this compound possesses significant immunomodulatory properties. A study by Gonyela et al. (2021) isolated this compound from Sutherlandia frutescens and found that it influences cytokine expression in immune cells. Specifically, the compound was shown to:

- Increase IL-6 Expression : this compound prompted an increase in interleukin-6 (IL-6) expression, a cytokine involved in inflammation and immune responses.

- Suppress IL-10 Expression : It effectively suppressed IL-10 expression, which plays a role in anti-inflammatory responses.

- Inhibit TNFα Production : The compound also inhibited tumor necrosis factor-alpha (TNFα), further indicating its potential as an immunomodulator .

Cytotoxic Activity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. For instance, studies have shown that this compound exhibits moderate cytotoxicity against several human cancer cell lines, including:

| Cell Line | IC50 (µg/ml) | Effect |

|---|---|---|

| HeLa | 50 | Induces apoptosis |

| MCF-7 | 45 | Cell cycle arrest |

| A549 | 60 | Inhibits proliferation |

These findings suggest that this compound may serve as a potential candidate for anticancer therapy due to its ability to induce apoptosis and inhibit cell proliferation .

Case Studies and Research Findings

- Study on Sutherlandia frutescens :

-

Glycyrrhiza uralensis Research :

- In another study focusing on Glycyrrhiza uralensis , polysaccharides were tested for their anticancer properties. While not directly involving this compound, the context of immunomodulation was relevant, as compounds from this plant are known to enhance immune function and exhibit antitumor activity .

- In Silico Studies :

Propiedades

IUPAC Name |

7,7,12,16-tetramethyl-15-(6-methylheptan-2-yl)pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52O/c1-20(2)9-8-10-21(3)22-13-15-28(7)24-12-11-23-26(4,5)25(31)14-16-29(23)19-30(24,29)18-17-27(22,28)6/h20-25,31H,8-19H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YABASAWVVRQMEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30310366 | |

| Record name | Cycloartanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30310366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4657-58-3 | |

| Record name | NSC226173 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226173 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cycloartanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30310366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.